2-(3-Methoxyphenyl)propan-2-amine
Overview
Description
Synthesis Analysis
Synthesis of 2-(3-Methoxyphenyl)propan-2-amine and its derivatives involves various strategies. A single-step process was developed for a related compound, showcasing its potential in synthesizing nitrogen analogs of stilbene which may inhibit melanin production, suggesting a skin whitening application (Choi et al., 2002). Another study described a straightforward synthesis of 2-amino-1-(4′-methoxyphenyl)-propane from p-anisaldehyde, demonstrating key reactions like Horner–Wadsworth–Emmons olefination (Mereyala & Koduru, 2001).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(3-Methoxyphenyl)propan-2-amine has been characterized by X-ray crystallography and other spectroscopic methods. For instance, the molecular structure of a related compound was confirmed through X-ray diffraction, showcasing the importance of intramolecular and intermolecular interactions in stabilizing the crystal structure (Venkatesan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 2-(3-Methoxyphenyl)propan-2-amine and its derivatives include various enzymatic strategies for synthesis, demonstrating the versatility of biocatalysts in producing enantioenriched amines (Mourelle-Insua et al., 2016). Additionally, the kinetics and mechanisms of reactions with alicyclic amines have been studied, revealing insights into the reaction dynamics (Castro et al., 2001).
Physical Properties Analysis
The physical properties of 2-(3-Methoxyphenyl)propan-2-amine derivatives, including molecular geometry and electronic structure, have been investigated using computational methods. DFT calculations have provided insights into the electronic and energetics behaviors, demonstrating the compound's stability and reactivity (Demircioğlu et al., 2015).
Chemical Properties Analysis
The chemical properties of 2-(3-Methoxyphenyl)propan-2-amine derivatives have been explored through various studies. For example, the reactivity of a related compound with primary amines and its implications for synthesizing aminophenylcarbene complexes have been documented, highlighting the compound's versatility in organic synthesis (Fischer et al., 1971).
Scientific Research Applications
Specific Scientific Field
The specific scientific field is Pharmaceutical Synthesis .
Summary of the Application
“2-(3-Methoxyphenyl)propan-2-amine” is used in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives . These derivatives are constituents in approximately 40% of all active pharmaceutical ingredients .
Methods of Application or Experimental Procedures
The method involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity . This environmentally and economically attractive method allows for the direct synthesis of these derivatives starting from prochiral ketones .
Results or Outcomes
After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Application in Medicine
Specific Scientific Field
The specific scientific field is Medicine .
Summary of the Application
“2-(3-Methoxyphenyl)propan-2-amine” is a component of 4-Methoxyamphetamine , a drug that acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects .
Methods of Application or Experimental Procedures
The drug is typically administered orally . The exact dosage and frequency of administration would depend on various factors, including the patient’s health status, age, and response to treatment .
Results or Outcomes
The outcomes of using this drug can vary greatly depending on the individual and the condition being treated . In general, it is expected to increase serotonin levels in the brain, which can help regulate mood .
Application in Chemical Synthesis
Specific Scientific Field
The specific scientific field is Chemical Synthesis .
Summary of the Application
“2-(3-Methoxyphenyl)propan-2-amine” is used in the synthesis of 2-(3-methoxyphenyl)propan-2-amine hydrochloride , a compound with potential applications in various chemical reactions .
Methods of Application or Experimental Procedures
The synthesis of “2-(3-Methoxyphenyl)propan-2-amine hydrochloride” involves specific chemical reactions under controlled conditions . The exact procedures and parameters would depend on the specific synthesis protocol .
Results or Outcomes
The outcome of this synthesis is the production of “2-(3-Methoxyphenyl)propan-2-amine hydrochloride”, a compound that can be used in further chemical reactions .
Future Directions
The future directions for 2-(3-Methoxyphenyl)propan-2-amine could involve further exploration of its synthesis process, as well as its potential applications in various fields. The transaminase-mediated synthesis process offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives .
properties
IUPAC Name |
2-(3-methoxyphenyl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,11)8-5-4-6-9(7-8)12-3/h4-7H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRLZIBKKHJOHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552375 | |
Record name | 2-(3-Methoxyphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)propan-2-amine | |
CAS RN |
109138-28-5 | |
Record name | 2-(3-Methoxyphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-Methoxyphenyl)-2-propanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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